N,N'-Diphenylbenzidine

説明

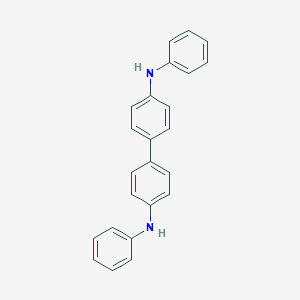

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-anilinophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRNXKXKFNHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060197 | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-91-9 | |

| Record name | Diphenylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIPHENYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IO8V406YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Organic Electronics and Materials Science

The field of organic electronics leverages the unique properties of carbon-based compounds to create novel electronic devices. A key component in many of these devices is the hole transport layer (HTL), which facilitates the efficient movement of positive charge carriers (holes). N,N'-Diphenylbenzidine and its derivatives have emerged as a prominent class of materials for this purpose. ossila.comchemicalbook.com

The efficacy of these compounds as hole transport materials (HTMs) stems from their molecular architecture, which consists of a central biphenyl (B1667301) core with diphenylamino groups. spiedigitallibrary.org This structure provides excellent electron-donating properties and facilitates stable charge carrier formation, which is essential for efficient charge transport. Consequently, this compound is a vital intermediate in the synthesis of high-performance HTMs used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells, including the rapidly advancing perovskite solar cells. chemimpex.comspiedigitallibrary.orgresearchgate.networldscientific.com Its use contributes to creating more durable and efficient electronic devices. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 531-91-9 chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₂₀N₂ chemimpex.comnih.gov |

| Molecular Weight | 336.44 g/mol chemimpex.com |

| Appearance | Off-white to grey powder chemimpex.comnih.gov |

| Melting Point | 246-248 °C chemimpex.comsigmaaldrich.comchemicalbook.com |

| Solubility | Insoluble in water chemicalbook.comfishersci.be |

| IUPAC Name | 4-(4-anilinophenyl)-N-phenylaniline nih.gov |

Historical Perspective of Benzidine Derivatives in Research

The story of benzidine (B372746) derivatives begins with the synthesis of benzidine itself in 1845. nih.gov Historically, the primary application of benzidine was as a crucial intermediate in the manufacturing of azo dyes, a practice that started with the creation of Congo red in 1884. nih.govijarsct.co.inresearchgate.net These dyes were widely used in the textile and printing industries.

Beyond dyes, benzidine found use in analytical chemistry. Its ability to be oxidized to a distinctly colored derivative made it a useful reagent for detecting blood and for redox titrations with substances like dichromate or cerium(IV) sulfate. chemicalbook.comfishersci.beijarsct.co.infishersci.ie However, concerns over the carcinogenicity of benzidine led to a significant decline in its use for these applications. nih.govijarsct.co.in This shift prompted researchers to explore new applications for its less hazardous derivatives, paving the way for their use in modern materials science. The study of the "benzidine rearrangement," the chemical reaction used to form benzidine from 1,2-diphenylhydrazine, also became a significant topic in the field of organic chemistry. illinois.edu

Scope and Significance of N,n Diphenylbenzidine in Contemporary Academic Studies

Optimized Synthetic Pathways for High Purity this compound

The synthesis of this compound and its derivatives is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Classic methods such as the Ullmann coupling and more contemporary techniques like the Buchwald-Hartwig amination are commonly employed to form the crucial diarylamine linkages. For instance, a typical synthesis involves the reaction of 4,4'-dibromobiphenyl (B48405) with aniline (B41778) in the presence of a palladium catalyst. chemicalbook.com

A representative synthetic procedure involves dissolving 4,4'-dibromodiphenyl, aniline, a base like sodium tert-butoxide (t-BuONa), and a palladium catalyst system (e.g., Pd2(dba)3 with a phosphine (B1218219) ligand like P(t-Bu)3) in a solvent such as toluene (B28343). chemicalbook.com The mixture is heated, typically around 90°C, for several hours. chemicalbook.com After the reaction, the product is isolated through extraction and purified. chemicalbook.com

Achieving high purity, often exceeding 99%, is critical for the compound's application in optoelectronics, as impurities can significantly degrade device performance. The most effective purification method for research-grade and industrial applications is gradient sublimation under high vacuum (>10⁻⁶ Torr). This process effectively removes unreacted monomers and other byproducts. Purity is typically validated using techniques like High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition | Source |

| Reactants | 4,4'-dibromodiphenyl, Aniline | chemicalbook.com |

| Catalyst System | Pd2(dba)3 / P(t-Bu)3 | chemicalbook.com |

| Base | Sodium tert-butoxide (t-BuONa) | chemicalbook.com |

| Solvent | Toluene | chemicalbook.com |

| Temperature | 90°C | chemicalbook.com |

| Purification | Sublimation, Crystallization | chemicalbook.com |

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ejcmpr.comrasayanjournal.co.in In the context of this compound synthesis, this involves adopting more environmentally benign methods. Strategies include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

One key aspect is solvent management. The use of solvents like toluene and xylene in traditional syntheses can be made greener by implementing distillation processes to reclaim and reuse them, with recovery rates potentially exceeding 90%. Other green approaches applicable to this type of synthesis include microwave-assisted reactions, which can lead to shorter reaction times and increased yields, and solvent-free "grindstone chemistry" techniques. rasayanjournal.co.inmdpi.com The use of biocatalysis and employing catalysts derived from renewable resources are also emerging areas in green chemical synthesis. ejcmpr.commdpi.com While specific, documented green synthesis pathways for this compound are still under development, the broader methodologies of green chemistry offer a clear roadmap for future improvements. rasayanjournal.co.in

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of chiral molecules in an enantiomerically enriched form is a significant area of modern chemistry, often driven by the unique properties of single enantiomers in biological systems and materials science. chemrxiv.org While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral analogues. This typically involves the use of transition metal catalysts combined with chiral ligands. chemrxiv.org

Powerful strategies in asymmetric synthesis often employ metals like rhodium, ruthenium, palladium, iridium, and copper. chemrxiv.org For example, the enantioselective synthesis of chiral chromans has been achieved using nickel-catalyzed reactions, demonstrating the potential to create complex chiral structures with high selectivity. chemrxiv.orgchemrxiv.org Applying this logic to this compound, one could envision synthesizing chiral analogues by incorporating chiral substituents onto the phenyl rings or by creating atropisomers through sterically hindered derivatives. Such chiral analogues could have novel applications in chiral recognition, nonlinear optics, and spintronics.

Post-Synthetic Functionalization Strategies for this compound

Post-synthetic modification allows for the fine-tuning of the core this compound structure to enhance its properties for specific applications. These strategies can be broadly categorized into derivatization for improved electronic characteristics and functionalization for interface engineering.

Derivatization of this compound for Enhanced Charge Transport Characteristics

This compound and its derivatives are widely recognized for their excellent hole-transporting properties, making them crucial components in organic light-emitting diodes (OLEDs) and perovskite solar cells. smolecule.comresearchgate.net Derivatization is a key strategy to optimize these charge transport characteristics. By adding different functional groups to the parent molecule, researchers can tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its thermal stability and solubility. smolecule.comktu.edu

A prominent example is N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), where methyl groups are added to the outer phenyl rings. smolecule.comossila.com This modification enhances solubility and maintains a wide energy band gap, making TPD a widely used hole transport material. smolecule.comossila.com Another important derivative is N,N′-Di(1-naphthalenyl)-N,N′-diphenylbenzidine (NPD), which incorporates larger naphthyl groups. smolecule.com These derivatives often exhibit amorphous structures, which is advantageous for forming uniform thin films and preventing crystallization that can degrade device performance. researchgate.net The substitution of various electron-donor chromophores can significantly influence the optoelectronic properties, leading to enhanced charge-carrier mobilities. ktu.edursc.org

| Derivative | Common Name | Key Feature | Application |

| N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | TPD | Methylphenyl groups increase solubility | Hole Transport Layer (HTL) in OLEDs |

| N,N′-Di(1-naphthalenyl)-N,N′-diphenylbenzidine | NPD | Naphthyl groups enhance stability | Hole Transport Layer (HTL) in OLEDs |

| N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine | - | Extended π-conjugation from additional diphenylamino groups | Hole Transport Layer (HTL) in OLEDs |

Covalent and Non-Covalent Functionalization of this compound for Interface Engineering

Interface engineering is critical for optimizing the performance of multilayer electronic devices by ensuring efficient charge injection and transport between different layers. acs.org Both covalent and non-covalent functionalization of this compound can be used to control the properties of these interfaces.

Covalent functionalization involves forming strong, permanent chemical bonds between the this compound derivative and a surface or another molecule. This can be achieved through reactive groups on the molecule. For example, amine groups can be functionalized using carbodiimide (B86325) chemistry. mit.edu This approach creates robust, stable interfaces, which is crucial for the longevity of electronic devices. The combination of electrostatic attraction and covalent bonding can lead to highly efficient encapsulation and assembly processes. nih.gov

Non-covalent functionalization relies on weaker intermolecular forces such as van der Waals interactions, π-π stacking, and hydrogen bonding. acs.orgresearchgate.net These interactions can be used to self-assemble layers of this compound derivatives onto surfaces. For instance, polymers or surfactants can be used as mediating agents to disperse and organize molecules at an interface, providing repulsive forces that prevent aggregation and improve film morphology. researchgate.net The reversibility of non-covalent interactions also opens up possibilities for creating stimuli-responsive materials. researchgate.net

Polymerization Techniques Utilizing this compound as a Monomer

The rigid, conjugated structure of this compound makes it an excellent monomer for the synthesis of high-performance polymers. These polymers often inherit the favorable electronic and thermal properties of the monomer unit, making them suitable for applications in advanced materials.

Various polymerization techniques can be employed. For example, derivatives of this compound can be copolymerized via Friedel-Crafts reactions with linkers like 1,4-bis(chloromethyl)benzene (B146612) to create conjugated polymers containing triphenylamine (B166846) units. acs.org Other well-developed techniques such as ring-opening metathesis polymerization (ROMP) can be used with appropriately functionalized monomers. polyacs.org Anionic polymerization is another powerful method that allows for the synthesis of well-defined polymer architectures, including linear and branched structures. liverpool.ac.uk By incorporating the this compound moiety into a polymer backbone, it is possible to create materials with improved processability, mechanical strength, and bulk charge transport compared to small molecules. scholaris.ca

Synthesis of Polymeric this compound Backbones

The integration of this compound (DPB) into polymeric backbones is a key strategy for developing advanced materials with tailored electronic and physical properties, particularly for applications in organic electronics. The inherent hole-transporting capability of the DPB moiety makes its corresponding polymers highly desirable. Various polymerization techniques have been employed to create these functional macromolecules.

One significant method is the Friedel-Crafts reaction , which has been successfully used to copolymerize N,N'-bis(4-alkylphenyl)-N,N'-diphenylbenzidine (alkyl-TPD) with various aromatic comonomers. acs.org In this approach, alkylated DPB derivatives are reacted with compounds containing chloromethyl or bromomethyl groups, such as 1,4-bischloromethylbenzene, 9,10-bischloromethylanthracene (BCA), 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) (BCP), or 2,7-bis(bromomethyl)-9,9-di-n-butylfluorene (BBF). acs.org This method yields high molecular weight conjugated polymers where the triphenylamine units from the DPB derivative are linked with other aromatic groups like anthracene, biphenyl (B1667301), and fluorene (B118485). acs.org Research has shown that the reactivity of the alkyl-TPD monomer is influenced by the nature of the alkyl substituent; for instance, a TPD derivative with two methyl substituents exhibits higher reactivity compared to one with two butyl substituents. acs.org

Another synthetic route involves the polymerization of vinyl-functionalized triphenylamine structures. For example, a polymer host system, poly-[4-{N,N-bis[4-(N,N-diphenylamino)phenyl]amino}vinylphenyl], has been synthesized from a corresponding vinyltriphenylamine monomer. ep2-bayreuth.de The polymerization is typically initiated using an initiator like N,N-azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran (B95107) (THF). ep2-bayreuth.de This approach creates polymers where the DPB-like functionalities are appended to a polystyrene-type backbone, effectively combining the processability of the backbone with the electronic properties of the pendant groups.

The electrochemical polymerization of diphenylamine (B1679370) can also lead to the formation of polydiphenylamine (PDPA), where the resulting polymer structure contains this compound (DPB) units. Spectroscopic analysis confirms the presence of DPB's aromatic segments, radical cations (DPB•+), and dications (DPB2+) within the polymer structure, indicating that the DPB moiety is a fundamental component of the electrochemically synthesized material.

Table 1: Synthesis Methods for Polymeric this compound Backbones

| Polymerization Method | Monomers | Resulting Polymer Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Reaction | N,N'-bis(4-alkylphenyl)-N,N'-diphenylbenzidine (alkyl-TPD) + bis(chloromethyl) or bis(bromomethyl) aromatic compounds (e.g., BCA, BCP, BBF) | Conjugated copolymers containing triphenylamine, anthracene, biphenyl, or fluorene units. | High molecular weight polymers are obtained. Methyl-substituted TPD is more reactive than butyl-substituted TPD. | acs.org |

| Free-Radical Polymerization | Vinyltriphenylamine derivatives | Host polymers with pendant DPB-like functionalities. | The monomer concentration was 100 g/L in THF with 2 mol % AIBN as an initiator. | ep2-bayreuth.de |

| Electrochemical Polymerization | Diphenylamine | Polydiphenylamine (PDPA) containing DPB units. | The polymer contains neutral DPB segments as well as its radical cation and dication forms. |

Block Copolymers and Dendrimers Incorporating this compound Units

The functionalization of this compound extends beyond simple homopolymers to more complex macromolecular architectures like block copolymers and dendrimers. These structures allow for the precise placement of DPB units to create materials with hierarchical organization and multifunctional properties.

Block Copolymers

The synthesis of block copolymers incorporating DPB units allows for the combination of the hole-transporting properties of DPB with other desirable characteristics, such as the mechanical integrity or electron-transporting capabilities of another polymer block. nih.govresearchgate.net These materials can self-assemble into well-defined nanostructures, which is advantageous for optoelectronic device fabrication. researchgate.net

Controlled polymerization techniques are essential for creating well-defined block copolymers. nih.gov Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly used to synthesize block copolymers from various monomers. nih.gov For instance, diblock copolymers such as poly(N,N'-2-bis(4-methoxyphenyl)-N,N'-diphenylbenzidine) have been synthesized, demonstrating the successful integration of DPB derivatives into block copolymer structures. core.ac.uk The synthesis often involves the sequential polymerization of different monomers, where a polymer chain from the first monomer acts as a macroinitiator for the polymerization of the second monomer. nih.gov

Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules that offer unique opportunities for functionalization. nih.govmdpi.com this compound can be incorporated as the core of a dendrimer, acting as a central hub from which dendritic arms, or dendrons, extend. This architecture is particularly interesting for creating light-harvesting systems. acs.org

A notable example is a triarylamine dendrimer featuring a diphenylbenzidine core, which is structurally related to N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD). acs.org In this structure, the diphenylbenzidine core functions as an energy trap. Excitations absorbed by the peripheral triarylamine dendrons are efficiently transferred to the core. acs.org The synthesis of such dendrimers can be achieved through either divergent or convergent approaches. nih.govmdpi.com In a convergent synthesis, the dendrons are first constructed and then attached to the central core molecule in the final step. mdpi.com This modular approach allows for the precise construction of dendrimers where the core's electronic properties are complemented by the light-absorbing capabilities of the surrounding dendrons. acs.org

Table 2: Advanced Architectures Incorporating this compound

| Macromolecular Architecture | Specific Example/Core | Synthetic Approach | Key Feature | Reference(s) |

|---|---|---|---|---|

| Block Copolymer | Diblock copolymer containing poly(N,N'-2-bis(4-methoxyphenyl)-N,N'-diphenylbenzidine) | Sequential controlled polymerization (e.g., ATRP, RAFT) | Combines properties of different polymer blocks; capable of nano-scale self-assembly. | nih.govresearchgate.netcore.ac.uk |

| Dendrimer | Triarylamine dendrimer with a diphenylbenzidine core (related to TPD) | Convergent or Divergent Synthesis | Core acts as an efficient energy trap for excitations harvested by peripheral dendrons. | nih.govmdpi.comacs.org |

Elucidation of Electronic Structures and Excited States via Advanced Spectroscopy of this compound

Advanced spectroscopic methods are indispensable for probing the complex electronic behavior of this compound. These techniques provide insights into how the molecule absorbs and emits light, transports charge, and behaves in its excited states, which are fundamental to its function in electronic devices.

Time-resolved spectroscopy encompasses a suite of powerful techniques used to monitor the behavior of charge carriers (electrons and holes) on timescales ranging from femtoseconds to seconds. ucl.ac.uk Techniques such as Transient Absorption Spectroscopy (TAS) and Time-Resolved Infrared (TRIR) spectroscopy are pivotal in characterizing charge recombination kinetics and understanding reaction pathways. ucl.ac.ukrsc.org

In systems involving materials structurally similar to this compound, such as N,N′-di(naphtalen-1-yl)-N,N′-diphenyl-benzidine (α-NPD), photo-CELIV (photogenerated charge carrier extraction by linearly increasing voltage) measurements have been employed to study charge carrier dynamics. uni-potsdam.de Research has shown that after photoexcitation in certain organic semiconductor blends, the decay of the carrier density follows a power-law dependence. uni-potsdam.de This behavior has been described by a model assuming trimolecular recombination, a process where three charge carriers interact simultaneously, which governs the charge carrier dynamics in these systems at long delay times. uni-potsdam.de Furthermore, time-resolved terahertz spectroscopy (TRTS) serves as an optical, non-contact method to determine the photoconductivity and charge carrier mobility in semiconductor films. nist.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and conformational states of this compound. By probing the characteristic vibrational modes of the molecule, these techniques can identify specific functional groups and analyze the subtle changes that occur due to intermolecular interactions or changes in physical state. jkps.or.krnih.gov

Studies on this compound derivatives, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine, demonstrate the utility of these methods. FTIR analysis has been used to compare the vibrational frequencies of the material in its powder form versus as a deposited thin film, revealing that the molecular structure remains significantly unchanged during the thermal evaporation process. researchgate.netresearchgate.net This indicates the stability of the compound's conformational state in the solid film. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT) calculations, are often paired with experimental spectra to perform detailed vibrational assignments and conformational analyses. nih.govresearchgate.net

Table 1: Characteristic Vibrational Modes in this compound and Related Aromatic Amines This table presents typical frequency ranges for key vibrational modes. Exact positions can vary based on molecular environment and substitution.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Vibration of the nitrogen-hydrogen bond in secondary amines. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the phenyl rings. |

| C=C Ring Stretching | 1450 - 1600 | Vibrations associated with the carbon-carbon bonds within the aromatic rings. |

| C-N Stretching | 1250 - 1360 | Stretching of the carbon-nitrogen bond connecting the phenyl rings. |

| Aromatic C-H Bending | 690 - 900 | Out-of-plane bending of the C-H bonds on the aromatic rings. |

Solid-State Characterization and Morphological Studies of this compound Films

The performance of this compound in solid-state devices is critically dependent on the arrangement of its molecules in thin films. This arrangement, known as morphology, and the degree of crystalline order are investigated using diffraction and microscopy techniques.

X-ray diffraction (XRD) is the primary technique for determining the crystalline nature of materials. The analysis of this compound and its derivatives reveals significant differences between their bulk and thin-film forms.

XRD patterns of the powder form of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine show sharp peaks, which is indicative of a polycrystalline nature. researchgate.net In stark contrast, when this material is deposited as a thin film via thermal evaporation, the resulting XRD patterns lack these sharp peaks. researchgate.net Instead, a broad feature is typically observed, which is characteristic of an amorphous structure where the molecules lack long-range order. researchgate.netaip.org This amorphous nature is a common and often desirable trait for hole transport layers in organic electronic devices, as it can lead to more uniform film properties.

Table 2: XRD Structural Analysis of this compound Derivatives

| Material Form | Technique | Key Finding | Structural Interpretation | Citation(s) |

|---|---|---|---|---|

| Powder | XRD | Presence of sharp diffraction peaks. | Polycrystalline | researchgate.net |

| Thin Film | XRD | Absence of sharp peaks; broad halo observed. | Amorphous | researchgate.netresearchgate.netaip.org |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface topography and internal nanostructure of thin films. bookpi.orgnist.gov These methods provide direct insight into film uniformity, grain size, and the presence of any structural defects. bookpi.orgdiva-portal.org

For N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB), SEM studies have been instrumental in investigating the formation of nano- and micro-scale dome structures when deposited by thermal evaporation. aip.org These studies found that the substrate temperature during deposition was a critical factor influencing the resulting morphology, while other parameters mainly affected the size distribution of the features. aip.org For the related TPD molecule, Field Emission SEM (FESEM) has been used to inspect the surface morphology and to show that UV irradiation can lead to a stabilization of the film's morphology and a decrease in surface roughness. researchgate.net

Table 3: Morphological Findings from Electron Microscopy on this compound Derivatives

| Derivative | Technique | Deposition Method | Key Morphological Observation | Influencing Factor | Citation(s) |

|---|---|---|---|---|---|

| NPB | SEM | Thermal Evaporation | Formation of dome-like nano/microstructures. | Substrate Temperature | aip.org |

| TPD | FESEM | Thermal Evaporation | Stabilization of film morphology and decreased roughness. | UV Irradiation | researchgate.net |

| Generic Films | SEM | Various | Analysis of grain size, shape, and surface uniformity. | Deposition Conditions | bookpi.orgresearchgate.net |

Surface Science Techniques for Interfacial Studies Involving this compound

The interfaces between this compound and other materials (such as electrodes or other organic layers) are critical to the function of an electronic device. Surface science techniques are employed to probe the structural and electronic properties of these crucial interfaces.

Studies have been conducted on the interface formation between indium-tin-oxide (ITO), a common transparent electrode, and α-NPD, a close analogue of this compound. uni-potsdam.de Techniques like Kelvin probe measurements have been used to investigate these heterojunctions. Such measurements have clearly demonstrated directional photoinduced charge transfer and efficient electron blocking at the interface, processes that are fundamental to the operation of devices like Organic Light Emitting Diodes (OLEDs) and solar cells. uni-potsdam.de These interfacial studies provide essential data on energy level alignment and charge transfer dynamics, which dictate device efficiency and stability.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Band Alignment with this compound

Photoelectron spectroscopy stands as a cornerstone for elucidating the electronic properties of materials, offering critical insights into the energy levels that govern charge transport in organic electronic devices. This family of techniques, which includes X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is particularly powerful for its surface sensitivity and its ability to directly probe the electronic structure at interfaces. grimmgroup.net XPS utilizes X-rays to interact with and eject core-level electrons, providing information on the elemental composition and chemical states at a material's surface. grimmgroup.net In contrast, UPS employs ultraviolet light to probe the less tightly bound valence electrons, which are directly involved in chemical bonding and charge transport. grimmgroup.net This allows for the determination of key parameters such as the work function and the energy difference between the valence band edge and the Fermi level. grimmgroup.net

In the study of this compound and its derivatives, which are widely used as hole transport materials (HTMs), photoelectron spectroscopy is indispensable for characterizing the electronic band alignment at interfaces with other materials, such as electrodes or other organic layers. The alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels at these junctions dictates the efficiency of charge injection and transport across the device.

A detailed investigation of the interface between a naphthyl-substituted benzidine derivative (NPB) and the electron transport material tris-8-(hydroxyquinoline) aluminum (Alq₃) using both UPS and XPS has provided significant data. aip.org The UPS results revealed a HOMO level offset of 0.3 eV at this interface. aip.org Furthermore, the analysis showed that within the interface region, the energy levels bend by more than 0.3 eV. aip.org Crucially, both XPS and UPS data indicated an absence of significant chemical interactions or wavefunction overlap at the NPB/Alq₃ interface, suggesting a largely physisorbed junction. aip.org The observed shifts in the HOMO levels were consistent with the measured vacuum level shift and the core level shifts detected by XPS. aip.org Such studies highlight how the formation of interface dipoles and energy level bending can create or modify energy barriers for charge carriers.

The interface between the hole transport layer and the anode, typically a transparent conductive oxide like Indium Tin Oxide (ITO), is also a critical area of study. Research has shown that the introduction of ultrathin layers of high electron affinity materials, such as Rhenium(VI) oxide (ReO₃), can form a perfect ohmic contact at the ITO/NPB interface, significantly improving hole injection efficiency. researchgate.net XPS is a key tool in these studies to confirm the chemical state and integrity of the interfacial layers. researchgate.net Similarly, studies on N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) have noted that surface potential can be dependent on the work function of the underlying metal, which can be investigated using photoelectron spectroscopy. lu.lv

Table 1: Photoelectron Spectroscopy Findings for this compound Derivatives

| Parameter | Value | Interface Studied | Technique | Reference |

| HOMO Level Offset | 0.3 eV | NPB / Alq₃ | UPS | aip.org |

| Energy Level Bending | > 0.3 eV | NPB / Alq₃ | UPS, XPS | aip.org |

| Interfacial Interaction | No significant chemical interaction | NPB / Alq₃ | UPS, XPS | aip.org |

Scanning Probe Microscopy (AFM, STM) for Molecular Self-Assembly of this compound

Scanning Probe Microscopy (SPM) techniques, primarily Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide unparalleled real-space visualization of surfaces at the nanometer and atomic scales. nih.gov AFM generates a three-dimensional topographical map by "feeling" the surface with a sharp probe, making it suitable for a wide range of materials. pku.edu.cn STM, on the other hand, operates based on the quantum mechanical tunneling current between a conductive tip and the sample, meaning its images represent a convolution of both surface topography and local electronic density of states. nih.govucdavis.edu These methods are instrumental in understanding the molecular self-assembly, film morphology, and surface structure of this compound and its derivatives, which directly impact the performance of organic electronic devices.

AFM is frequently used to characterize the morphology and roughness of thin films of this compound derivatives. For instance, in studies aimed at improving hole injection into N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) layers, AFM has been used to examine the surface of the underlying Indium Tin Oxide (ITO) anode. researchgate.net These studies revealed that annealing the ITO at different temperatures alters its surface morphology, which in turn affects the subsequent growth and quality of the TPD film. researchgate.net The smoothness of the TPD layer is critical for preventing electrical shorts and ensuring uniform device operation. Complementary characterization using X-ray diffraction (XRD) on films of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine has shown that thermally evaporated films are typically amorphous in nature. researchgate.net Scanning Electron Microscopy (SEM) of these films further revealed that the grain size can be influenced by the substrate temperature during deposition. researchgate.net

STM provides a more detailed view of molecular arrangement and has been used to study the microstructures of supramolecular aggregates involving this compound. pku.edu.cn One study reported the use of STM to characterize nanotube aggregates of γ-cyclodextrin that were induced by the presence of this compound molecules. pku.edu.cn This demonstrates the compound's ability to influence and participate in complex self-assembly processes. The ability of STM to probe the electronic structure at the molecular level also offers potential for investigating charge transport pathways within self-assembled structures. nih.govcambridge.org The combination of these microscopy techniques provides a comprehensive picture of how this compound molecules organize from the single-molecule level to the macroscopic film, which is essential for fabricating efficient and reliable devices. princeton.edu

Table 2: Morphological Findings from Scanning Probe Microscopy for this compound Derivatives

| Property | Observation | Material/System | Technique | Reference |

| Film Nature | Amorphous | N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine | XRD | researchgate.net |

| Surface Morphology | Wrinkle-like structures on annealed ITO; influenced by substrate temperature. | TPD on ITO | AFM, SEM | researchgate.net |

| Grain Size | Increases with substrate temperature. | N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine | SEM | researchgate.net |

| Self-Assembly | Induces formation of γ-cyclodextrin nanotube aggregates. | This compound with γ-cyclodextrin | STM | pku.edu.cn |

Theoretical and Computational Chemistry of N,n Diphenylbenzidine

Quantum Chemical Calculations of Electronic Properties of N,N'-Diphenylbenzidine

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of this compound. These methods provide a detailed picture of the electron distribution, orbital energies, and excited state properties that govern its behavior in optoelectronic devices.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the electronic structure of molecules like this compound and its derivatives due to its favorable balance between accuracy and computational cost. flapw.denih.gov DFT calculations have been instrumental in determining the ground state geometries, molecular orbital energies, and other electronic properties of DPB and its close derivatives like N,N'-diphenyl-N,N'-di(m-tolyl)benzidine (TPD). researchgate.netresearchgate.net

Studies combining solid-state NMR experiments with DFT calculations have shown that the optimized geometry of a single TPD molecule accurately reflects its structure in the condensed amorphous state. researchgate.net This is crucial for understanding the properties of thin films used in devices. The planarity of the triphenylamine (B166846) moieties within the molecule is a key factor influencing the hole-transport performance, as it strongly affects the shape of the Highest Occupied Molecular Orbital (HOMO) and intermolecular repulsion energies. researchgate.net DFT calculations have revealed that the nitrogen atoms in TPD are sp2 hybridized, leading to a planar structure around the nitrogen, which is favorable for hole transport, in contrast to the pyramidal sp3 hybridization found in many amine compounds. utexas.edu

The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the charge injection and transport capabilities. DFT calculations allow for the determination of their energy levels. For instance, in a derivative of DPB, the HOMO energy level was estimated to be around -4.95 eV, which is comparable to widely used hole-transport materials, indicating its suitability for efficient hole injection. mdpi-res.com The distribution of these frontier molecular orbitals across the molecule dictates the pathways for charge movement.

Table 1: Calculated Electronic Properties of a DPB Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy Level | ~ -4.95 eV mdpi-res.com | Influences hole injection from the anode. |

| LUMO Energy Level | - | Influences electron injection from the cathode. |

| Nitrogen Hybridization | sp2 utexas.edu | Leads to a planar geometry, facilitating hole transport. |

| Torsional Angles | Variable researchgate.net | Affect molecular shape and intermolecular electronic coupling. |

It is important to note that torsional angles between the phenyl rings and the central biphenyl (B1667301) unit significantly influence the molecular conformation and, consequently, the electronic coupling between adjacent molecules, which is a critical factor for charge transport. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Prediction of this compound

For even greater accuracy in electronic structure predictions, ab initio methods beyond standard DFT can be employed. These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and the GW approximation, are computationally more demanding but can provide benchmark-quality results for electronic properties. frontiersin.orgubc.cacore.ac.ukarxiv.orgnih.govaps.org

While specific high-level ab initio studies on this compound are not extensively documented in readily available literature, the principles of these methods are directly applicable. Coupled-Cluster methods, such as CCSD(T), are considered the "gold standard" for calculating molecular energies and properties for small to medium-sized molecules and can provide highly accurate ionization potentials and electron affinities, which correspond to the HOMO and LUMO energies. frontiersin.orgarxiv.orgnih.govaps.org

The GW approximation, a many-body perturbation theory approach, is particularly well-suited for calculating quasiparticle energies, which provide a more accurate description of the energy levels involved in photoemission and inverse photoemission experiments (i.e., the true HOMO and LUMO energies in a solid-state environment). ubc.cacore.ac.ukaps.org The GW method goes beyond the single-particle picture of DFT and includes self-energy effects, offering a more rigorous theoretical framework for the electronic structure of condensed phases. ubc.cacore.ac.uk The application of such high-accuracy methods to DPB would provide definitive values for its electronic properties, serving as a benchmark for calibrating more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Flexibility and Aggregation of this compound

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and how they aggregate in the solid state. nih.govcjps.orgmdpi.comnorthwestern.eduresearchgate.net These simulations provide a time-resolved picture of molecular motion, which is essential for understanding the structure-property relationships in amorphous and crystalline films of this compound.

Understanding Self-Assembly Mechanisms of this compound

The self-assembly of organic molecules is a complex process driven by a combination of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding (though the latter is less significant for DPB). MD simulations can shed light on the initial stages of aggregation and the subsequent evolution of the molecular assembly. nih.govcjps.orgmdpi.comnorthwestern.eduresearchgate.net

Studies on related systems have demonstrated the utility of MD in elucidating self-assembly. For instance, research on cyclodextrins has shown that guest molecules like this compound can induce the formation of nanotube structures. kuleuven.be While this study focuses on the cyclodextrin (B1172386) assembly, it highlights the role DPB can play in templating supramolecular structures. More generally, MD simulations of peptide amphiphiles and diphenylalanine-based analogues have successfully modeled their self-assembly into nanofibers and nanospheres, revealing the underlying molecular interactions that drive these processes. cjps.orgnorthwestern.edu These studies demonstrate the potential of MD simulations to uncover the pathways and mechanisms by which DPB molecules organize themselves in the solid state, from initial dimer formation to the growth of larger aggregates and the eventual morphology of a thin film. utexas.edu

Intermolecular Interactions and Charge Transfer Phenomena in this compound Aggregates

In the aggregated state, the electronic properties of this compound are significantly influenced by intermolecular interactions. The close packing of molecules in a solid film leads to electronic coupling between adjacent molecules, which is a prerequisite for charge transport.

The formation of aggregates can lead to changes in the photophysical properties of the material, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). ub.edu The nature of these effects depends on the specific intermolecular geometry and the resulting electronic interactions. In some cases, the formation of π-dimers in the radical cation state has been observed, leading to characteristic absorptions in the near-infrared region. acs.org

A critical parameter for charge transport is the charge transfer integral (or electronic coupling), which quantifies the strength of the electronic interaction between two adjacent molecules for an electron or a hole to hop between them. acs.org This parameter is highly sensitive to the relative orientation and distance between the molecules. researchgate.net DFT calculations on dimers of DPB derivatives have been used to compute these integrals. researchgate.net The intermolecular π-π stacking between the conjugated parts of the molecules plays a significant role in determining the magnitude of the electronic coupling. rhhz.net

Modeling of Charge Transport Mechanisms in this compound-Based Materials

The mobility of charge carriers (holes and electrons) is a key performance metric for organic semiconductor materials. Computational modeling plays a crucial role in understanding and predicting charge transport in this compound-based materials.

A widely used theoretical framework for describing charge transport in disordered organic solids is Marcus theory, which describes the hopping of charge between localized states on individual molecules. The charge transfer rate constant depends on two key parameters: the reorganization energy and the charge transfer integral. researchgate.net The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. The charge transfer integral, as mentioned earlier, reflects the electronic coupling between adjacent molecules.

Computational studies on polymorphs of TPD have shown that the rate constants for hole transfer are two to three orders of magnitude larger than those for electron transfer, which explains why these materials are predominantly used as hole-transport layers. researchgate.net This difference arises from a combination of lower reorganization energies for holes and larger electronic couplings for hole transfer.

More advanced models of charge transport go beyond simple Marcus theory and incorporate the effects of static and dynamic disorder, which are inherent in amorphous films. Kinetic Monte Carlo simulations, parameterized with data from quantum chemical calculations and MD simulations, can be used to simulate the random walk of charge carriers through a morphologically realistic model of the material, providing a more accurate prediction of the charge mobility. uni-bayreuth.de These simulations can also elucidate the influence of factors like electric field and temperature on charge transport.

Table 2: Key Parameters in Modeling Charge Transport in DPB-based Materials

| Parameter | Description | Method of Calculation |

| Reorganization Energy | Energy cost of molecular geometry change upon charging/discharging. researchgate.net | DFT calculations on single molecules. researchgate.net |

| Charge Transfer Integral | Electronic coupling between adjacent molecules. researchgate.netacs.org | DFT calculations on molecular dimers. researchgate.net |

| Site Energies | Energy of a charge localized on a specific molecule. acs.org | Quantum chemical calculations, often including environmental effects. acs.org |

| Charge Mobility | Macroscopic measure of how quickly charges move in an electric field. | Kinetic Monte Carlo simulations based on the above parameters. uni-bayreuth.de |

By systematically studying these parameters through computational modeling, a deeper understanding of the factors that govern charge transport in this compound and its derivatives can be achieved, paving the way for the rational design of new materials with improved performance.

Hopping Models and Marcus Theory Application to this compound Charge Transport

The transport of charge carriers (holes and electrons) in amorphous organic materials like this compound is typically described by hopping models. In this framework, charges are localized on individual molecules and move through the material via a series of discrete "hops" between adjacent molecular sites. The rate of these hopping events is a key determinant of the material's charge carrier mobility.

Marcus theory provides a powerful theoretical framework for calculating the rate constant of this intermolecular charge transfer. The theory considers the charge transfer process as a non-adiabatic transition between the initial and final states (i.e., the charge being on the donor and acceptor molecules, respectively). The rate of charge transfer is dependent on two primary factors: the electronic coupling between the molecules and the reorganization energy associated with the transfer.

While specific computational studies detailing Marcus theory parameters for this compound are limited, extensive research on the closely related and widely used hole transport material, N,N′-diphenyl-N,N′-di(m-tolyl)benzidine (TPD), offers valuable insights. In a study of TPD, density-functional theory (DFT) and Marcus theory were employed to investigate its hole transport properties. researchgate.net The research calculated key parameters such as reorganization energies and charge transfer integrals to determine the charge-transfer rate constants. researchgate.net

The investigation revealed that the rate constants for hole transfers were significantly larger—by two to three orders of magnitude—than those for electron transfers in both polymorphs of TPD studied. researchgate.net This finding is consistent with the well-established role of TPD and similar benzidine-based compounds as efficient hole transport materials. The planarity of the triphenylamine moieties was identified as a crucial factor for hole-transport performance, as it strongly influences the shape of the Highest Occupied Molecular Orbital (HOMO) and the intermolecular repulsion energy. researchgate.net

Below is an interactive data table summarizing the calculated charge transport parameters for the two polymorphs of TPD, which can be considered indicative of the behavior of this compound.

Calculated Charge Transport Parameters for TPD Polymorphs

| Polymorph | Charge Transfer Type | Calculated Rate Constant Comparison |

|---|---|---|

| Orthorhombic | Hole Transfer (kCT+) | kCT+ is 2-3 orders of magnitude larger than kCT- |

| Monoclinic | Hole Transfer (kCT+) | |

| Orthorhombic | Electron Transfer (kCT-) | Significantly lower than hole transfer rates |

| Monoclinic | Electron Transfer (kCT-) |

These theoretical findings underscore the intrinsic properties of the benzidine (B372746) core, enhanced by phenyl substitution, that favor efficient hole transport. The principles derived from the study of TPD are foundational for understanding the charge transport characteristics of the parent compound, this compound.

Exciton (B1674681) Dynamics and Energy Transfer Pathways in this compound Systems

Upon electrical excitation in an OLED, electrons and holes recombine to form excitons, which are bound electron-hole pairs. The fate of these excitons, including their ability to transfer energy to emissive guest molecules, is critical for the efficiency and color of the device. The dynamics of these excitons are governed by several processes, including Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.

FRET is a non-radiative energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov Dexter energy transfer, on the other hand, is a short-range process that involves the exchange of electrons and requires orbital overlap between the donor and acceptor. nih.gov

Detailed studies on the exciton dynamics of N,N′-di(naphtha-1-yl)-N,N′-diphenylbenzidine (NPB), another important derivative of this compound, provide significant insights into these processes. Research on NPB has demonstrated the occurrence of simultaneous singlet-singlet and triplet-singlet FRET. nih.gov In these studies, NPB acts as the donor, transferring energy to a fluorescent dye guest. nih.gov

A key parameter in FRET is the Förster radius (R₀), which is the distance at which the energy transfer efficiency is 50%. In a study of an NPB-based system, the Förster radii for both singlet-singlet (S-S) and triplet-singlet (T-S) energy transfer were determined. nih.gov

The following interactive data table presents the experimentally determined Förster radii for energy transfer from the NPB donor.

Förster Radii for Energy Transfer from NPB

| Energy Transfer Pathway | Förster Radius (RF) |

|---|---|

| Singlet-Singlet (S-S) | 3.6 ± 0.1 nm nih.gov |

| Triplet-Singlet (T-S) | 2.5 ± 0.1 nm nih.gov |

The ability of NPB to facilitate both singlet and triplet energy transfer pathways highlights the complex and crucial role of exciton dynamics in the performance of OLEDs. These findings suggest that this compound-based materials can be effective hosts for fluorescent guest emitters, enabling the generation of light through efficient energy transfer. The principles of FRET and Dexter transfer, as demonstrated in NPB, are directly applicable to understanding the potential energy transfer pathways in systems utilizing this compound.

Applications of N,n Diphenylbenzidine in Advanced Electronic and Optoelectronic Devices

N,N'-Diphenylbenzidine in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The exceptional hole-transporting capabilities of this compound derivatives have made them indispensable components in the architecture of OLEDs and OPVs. chemicalbook.com These compounds facilitate the efficient movement of positive charge carriers (holes), a critical process for achieving high device efficiency and longevity.

Role of this compound as a Hole Transport Layer (HTL) Material

One of the most prominent applications of this compound derivatives, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine (NPB), is as the hole transport layer (HTL) in OLEDs and OPVs. chemicalbook.comossila.comuq.edu.au The HTL is a crucial component situated between the anode and the emissive layer, responsible for efficiently transporting holes from the anode and blocking the passage of electrons from the emissive layer. This confinement of charge carriers within the emissive layer significantly enhances the probability of radiative recombination, leading to higher device efficiencies.

The effectiveness of TPD and NPB as HTL materials stems from their high hole mobility and suitable Highest Occupied Molecular Orbital (HOMO) energy levels, which align well with the work function of common anodes like indium tin oxide (ITO). ossila.comuni-potsdam.de This alignment minimizes the energy barrier for hole injection from the anode into the organic layer. Furthermore, the amorphous nature of thin films of these materials, often deposited via thermal evaporation, ensures the formation of smooth, uniform layers, which is critical for preventing short circuits and ensuring consistent device performance. researchgate.net

Research has shown that the thermal stability of the HTL is a key factor in the operational lifetime of OLEDs. spiedigitallibrary.org The introduction of a LiF-mixed N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (α-NPD) layer has been demonstrated to enhance the thermal stability of OLED devices up to 170°C without compromising the quantum efficiency. spiedigitallibrary.org This improved stability is attributed to the preservation of the film morphology at elevated temperatures. spiedigitallibrary.org

Derivatives like N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine have been developed to improve solubility and film-forming properties, making them suitable for solution-processed device fabrication.

Table 1: Properties of this compound Derivatives as HTL Materials

| Compound | Common Abbreviation | HOMO Level (eV) | LUMO Level (eV) | Melting Point (°C) |

| N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | TPD | 5.5 | 2.3 | 175 - 177 |

| N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine | NPB/NPD | ~5.5 | ~2.4 | ~175 |

Note: The values presented are approximate and can vary based on the measurement technique and specific literature source. ossila.comalfachemch.com

This compound as a Host Material in Emitter Layers

In addition to their role as charge transporters, certain this compound derivatives, particularly TPD, are utilized as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). ossila.com In a host-guest system, the host material constitutes the bulk of the EML and facilitates charge transport to the dopant (guest) molecules, where light emission occurs.

The wide energy bandgap of TPD (approximately 3.2 eV) makes it a suitable host for various phosphorescent emitters, including those that emit in the blue-violet region of the spectrum. ossila.com The high triplet energy level of the host is crucial to ensure efficient energy transfer to the phosphorescent dopant and to prevent back-energy transfer, thereby maximizing the device's quantum efficiency.

Strategic molecular design has led to the development of soluble host materials incorporating different functional units to precisely control the charge balance within the emissive layer. acs.org For instance, incorporating a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DBA)-based electron acceptor unit with electron donor units has shown promise in creating highly efficient emissive layers for solution-processed OLEDs. acs.org

Interfacial Modification with this compound for Enhanced Device Performance

For example, a thin layer of TPD can be inserted between the anode and the HTL to facilitate a smoother transition for holes, reducing the injection barrier. aip.org This is particularly beneficial when using anodes with work functions that are not perfectly matched with the HOMO level of the HTL material. The use of an ultra-thin TPD layer between silver (Ag) electrodes and a pentacene (B32325) channel layer in top-contact OFETs has been shown to significantly improve hole injection. aip.org

Furthermore, the co-evaporation of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) with materials like Molybdenum trioxide (MoO3) can create charge transfer complexes. researchgate.net This doping strategy can lead to higher charge density and lower operating voltages in devices. researchgate.net

This compound in Organic Field-Effect Transistors (OFETs)

While their primary application is in OLEDs and OPVs, this compound derivatives also find use in the development of organic field-effect transistors (OFETs), which are fundamental building blocks for flexible and low-cost electronics.

Integration of this compound as an Active Semiconductor Layer

In some OFET architectures, this compound derivatives can function as the active semiconductor layer, the component responsible for charge transport between the source and drain electrodes. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material.

While not as common as other p-type organic semiconductors like pentacene, certain derivatives have been investigated for this purpose. For instance, dithieno[3,2-b:2′,3′-d]thiophene (DTT)-based molecules have been synthesized with HOMO–LUMO energy gaps analogous to that of TPD, exhibiting charge carrier mobilities suitable for thin-film transistor applications. rsc.org

Charge Carrier Mobility Studies in this compound-based OFET Architectures

The charge carrier mobility is a key performance metric for OFETs, indicating how quickly charges can move through the semiconductor material under the influence of an electric field. nih.gov Studies on OFETs incorporating this compound derivatives provide valuable insights into their charge transport properties.

Research on swivel-cruciform oligothiophene dimers, which share some structural similarities with the extended aromatic systems of benzidine (B372746) derivatives, has shown that molecular design can lead to high field-effect mobilities. uni-potsdam.de These studies underscore the potential for developing novel this compound-based materials with tailored properties for high-performance OFETs.

Table 2: Reported Charge Carrier Mobilities in OFETs with this compound-Related Materials

| Material System | Role of Benzidine Derivative | Reported Mobility (cm²/V·s) |

| Pentacene with TPD buffer layer | Interfacial Layer | Not explicitly stated for TPD, but device performance improved significantly |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives (analogy to TPD) | Active Layer | 0.03 - 0.13 |

Note: The mobility values are highly dependent on the specific device architecture, processing conditions, and measurement techniques. aip.orgrsc.org

Thermoelectric Materials Based on this compound

This compound and its derivatives are a class of organic molecules known for their robust electrochemical and charge-transport properties. While extensively utilized in organic light-emitting diodes (OLEDs) and solar cells as hole-transport materials, their potential in the field of thermoelectrics is an emerging area of scientific inquiry. The inherent characteristics of these compounds, such as their tunable electronic properties and typically low thermal conductivity, make them intriguing candidates for waste heat recovery applications. The development of thermoelectric materials based on this compound involves leveraging its molecular structure to create both p-type and n-type materials, a prerequisite for fabricating efficient thermoelectric devices.

Development of N-type and P-type Thermoelectric Organic Materials Incorporating this compound

The creation of both p-type (hole-conducting) and n-type (electron-conducting) materials from a single class of organic compounds is a significant challenge in the field of organic thermoelectrics. Research into this compound derivatives has primarily focused on their p-type characteristics, with recent investigations exploring pathways to induce n-type behavior.

P-type Materials:

This compound and its derivatives, such as N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) and N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), are well-established as efficient p-type (hole-transport) materials. science.govuc.pt This is due to their highest occupied molecular orbital (HOMO) energy levels, which facilitate the injection and transport of holes. In the context of thermoelectrics, a high Seebeck coefficient (S) and good electrical conductivity (σ) are required. The p-type nature of these materials results in a positive Seebeck coefficient.

Doping is a common strategy to enhance the thermoelectric properties of organic semiconductors. For instance, doping NPB with molybdenum trioxide (MoO3) has been shown to form charge-transfer complexes. researchgate.net This process increases the concentration of charge carriers (holes), which can lead to a significant increase in electrical conductivity, a key component of the thermoelectric power factor. researchgate.net Similarly, doping with other strong electron acceptors like tetrafluoro-tetracyanoquinodimethane (F4-TCNQ) has been shown to dramatically improve the conductivity of p-type organic materials. acs.orgresearchgate.net While these studies were often conducted in the context of OLEDs or solar cells, the fundamental principles of enhanced conductivity through doping are directly applicable to the design of p-type thermoelectric materials. researchgate.net

N-type Materials:

Developing n-type conductors from traditionally p-type materials like this compound is more challenging but crucial for the fabrication of thermoelectric generators. One promising approach involves chemical modification through complexation. Research on the iodine complexes of this compound and the related compound N,N'-diphenyl-p-phenylenediamine (DPPD) has shown that it is possible to create materials where electron conductivity is predominant. oup.com

In a study on DPPD-iodine complexes, thermoelectric power measurements indicated that the material exhibited n-type behavior near room temperature. oup.com The formation of a complex with iodine leads to partial oxidation of the organic molecule, creating a mixed-valence compound. oup.com The Mössbauer spectra of these complexes revealed the formation of polyiodide chains, which are believed to facilitate electron transport. oup.com This suggests that forming charge-transfer complexes with strong electron acceptors (dopants) can not only enhance conductivity but also potentially invert the majority charge carrier from holes to electrons, thereby creating n-type materials. While research in this specific area is not as extensive as for p-type materials, it provides a clear pathway for developing n-type thermoelectric materials based on the this compound scaffold.

Optimization of Power Factor and Figure of Merit in this compound Thermoelectrics

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. northwestern.edu The term S²σ is known as the power factor (PF), which represents the electrical performance of the material. northwestern.edu Optimizing ZT involves maximizing the power factor while minimizing the thermal conductivity.

Power Factor Optimization:

For this compound-based materials, optimizing the power factor primarily revolves around controlling the charge carrier concentration through doping. nih.gov

Electrical Conductivity (σ): The electrical conductivity of pristine this compound derivatives is typically low. As seen in studies of NPB doped with MoO3, the co-evaporation of the host material with a dopant can create charge-transfer complexes, significantly increasing the charge density and thus the electrical conductivity. researchgate.net The goal is to achieve a high carrier concentration without severely disrupting the charge transport pathways within the material.

Seebeck Coefficient (S): The Seebeck coefficient and electrical conductivity are often inversely related in organic semiconductors. As the doping concentration and carrier density increase, the electrical conductivity rises, but the Seebeck coefficient tends to decrease. Therefore, a crucial aspect of optimization is to find the ideal doping level that provides a balance between these two parameters to maximize the power factor. nih.gov Finely tuning the doping ratio is essential for achieving peak thermoelectric performance. nih.gov

The table below summarizes the electrical properties of a related p-type polymer, P3HT, when doped with F4TCNQ, illustrating the typical effect of doping on conductivity, which is a key component of the power factor. researchgate.net

| Material System | Doping Concentration (w/w) | Conductivity (S/cm) |

| Pristine P3HT | 0% | ~1 x 10⁻⁵ |

| F4TCNQ-doped P3HT | 1.0% | > 5 x 10⁻⁴ |

This table illustrates the significant increase in conductivity achievable through doping, a principle applicable to enhancing the power factor of this compound-based materials.

Figure of Merit (ZT) Enhancement:

A major advantage of organic materials, including this compound, for thermoelectric applications is their intrinsically low thermal conductivity (κ) compared to their inorganic counterparts. mdpi.com This low thermal conductivity, which arises from the disordered nature of amorphous organic films and strong phonon scattering, provides a significant head start in achieving a high ZT.

The total thermal conductivity is a sum of the electronic (κₑ) and lattice (κₗ) contributions. While increasing electrical conductivity through doping will also increase the electronic thermal conductivity according to the Wiedemann-Franz law, the lattice thermal conductivity remains the dominant component in most organic materials. nih.gov Therefore, the primary strategy for enhancing ZT in this compound-based systems involves:

Maximizing the Power Factor: As discussed, this is achieved through optimized doping to enhance electrical conductivity without excessively diminishing the Seebeck coefficient. nih.gov

Maintaining Low Thermal Conductivity: The inherent molecular structure of this compound and its derivatives contributes to low lattice thermal conductivity. Further reductions could potentially be achieved through nanostructuring or blending with other low-thermal-conductivity materials, a strategy that has proven effective in other thermoelectric systems. sinica.edu.tw

Although high ZT values have not yet been extensively reported for materials based solely on this compound, the fundamental properties of this class of compounds present a promising foundation for future research and development in organic thermoelectrics.

N,n Diphenylbenzidine in Advanced Sensing and Detection Systems

Electrochemical Sensors Utilizing N,N'-Diphenylbenzidine for Ion and Molecular Detection

The electroactive nature of this compound has been harnessed to create sensitive and selective electrochemical sensors. These sensors are pivotal for detecting a variety of ions and molecules critical in environmental monitoring and industrial process control.

Development of Modified Electrodes with this compound

The performance of electrochemical sensors is largely dependent on the properties of the electrode material. Modifying electrode surfaces with this compound or its derivatives has proven to be an effective strategy to enhance sensor performance.

Researchers have successfully developed modified electrodes by immobilizing this compound and its derivatives onto various substrates. For instance, a glassy carbon electrode modified with a composite film of single-walled carbon nanotubes (SWCNT) and cetyltrimethylammonium bromide (CTAB) has been used to encapsulate diphenylamine (B1679370), which is then electrochemically converted to this compound. researchgate.net This modification creates a stable and reversible redox couple (diphenylbenzidine/diphenylbenzidine violet) on the electrode surface. researchgate.net

Another approach involves the direct electrochemical dimerization of this compound on the electrode surface. researchgate.netsigmaaldrich.com This process, often carried out in a mixed solvent system like water/DMF, leads to the formation of a dimer that can be efficiently synthesized under constant current conditions. researchgate.net The stability of layers of this compound derivatives, such as N,N'-di-1-naphthyl-N,N'-diphenylbenzidine (NPD), on transparent oxide electrodes like indium tin oxide (ITO) has also been a subject of study, with surface modifiers being used to enhance the work function and stability of the electrode. epo.org

The following table summarizes the development of some modified electrodes utilizing this compound:

| Electrode Substrate | Modifier(s) | Target Analyte(s) | Key Finding |

| Glassy Carbon (GC) | Diphenylamine, SWCNT, CTAB | Zn2+ ions | The modified electrode showed a reversible cyclic voltammogram and could determine Zn2+ concentration. researchgate.net |

| Carbon | This compound | Dimerization product | Efficient electrochemical synthesis of the this compound dimer was achieved. researchgate.net |

| Indium Tin Oxide (ITO) | N,N'-di-1-naphthyl-N,N'-diphenylbenzidine (NPD), F-SAM | Not specified | Surface modification increased the work function and stability of the NPD layer. epo.org |

Detection Mechanisms and Selectivity Studies of this compound-based Sensors